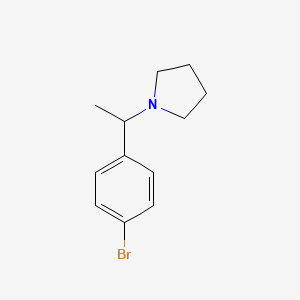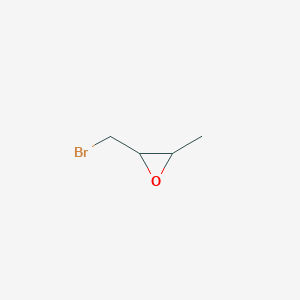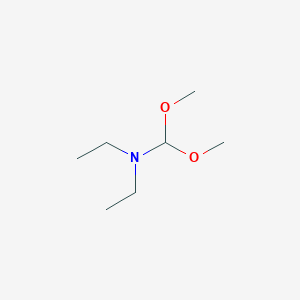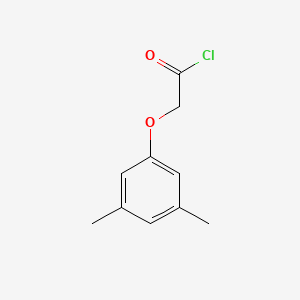
Ethyl 5-phenylthiazole-2-carboxylate
Overview
Description
Ethyl 5-phenylthiazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.29 . The compound is typically stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of Ethyl 5-phenylthiazole-2-carboxylate involves the use of tetraphosphorus decasulfide in chloroform . The reaction mixture is stirred at 60°C overnight . The mixture is then quenched with ice water, extracted with dichloromethane, washed with brine, dried with anhydrous Na2SO4, filtered, and concentrated to give the crude product . The crude product is purified by silica gel chromatography .Molecular Structure Analysis
The InChI code for Ethyl 5-phenylthiazole-2-carboxylate is 1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 5-phenylthiazole-2-carboxylate has a molecular weight of 233.29 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is soluble in water .Scientific Research Applications
Organic Synthesis
Ethyl 5-phenylthiazole-2-carboxylate: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the thiazole ring into more complex molecules, which is particularly useful in the synthesis of heterocyclic compounds. The ethyl ester group can be readily modified or removed, offering versatility in synthetic routes .
Pharmaceutical Research
In pharmaceutical research, Ethyl 5-phenylthiazole-2-carboxylate serves as a precursor for the development of new drugs. The thiazole ring is a common motif in many drugs due to its bioactive properties. Researchers can use this compound to synthesize molecules with potential therapeutic effects against various diseases .
Material Science
This compound’s unique chemical properties make it suitable for creating novel materials. For instance, it can be used in the design of organic semiconductors or as a building block for high-performance polymers with specific electronic properties .
Agricultural Chemistry
Ethyl 5-phenylthiazole-2-carboxylate: may be utilized in the development of new agrochemicals. Its structural features can be exploited to create compounds that act as growth regulators, herbicides, or insecticides, contributing to enhanced crop protection strategies .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be employed as reagents or standards in chromatographic methods such as HPLC or LC-MS. They help in the quantification and identification of various substances within complex mixtures .
Chemical Education
Due to its straightforward structure and reactivity, Ethyl 5-phenylthiazole-2-carboxylate can be used in educational settings to demonstrate principles of organic chemistry and synthesis. It provides a practical example for teaching about heterocyclic chemistry and esterification reactions .
Catalysis
The thiazole ring in Ethyl 5-phenylthiazole-2-carboxylate can act as a ligand in catalytic systems. It can coordinate with metals to form catalysts that facilitate various chemical reactions, including those important in industrial processes .
Environmental Science
Research into the environmental fate of Ethyl 5-phenylthiazole-2-carboxylate can provide insights into the biodegradation and persistence of thiazole derivatives in ecosystems. This is crucial for assessing the environmental impact of new chemicals before they are introduced on a large scale .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been associated with diverse biological activities, including antimicrobial and antimycobacterial activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their observed biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism .
Result of Action
Thiazole derivatives have been associated with antimicrobial and antimycobacterial activities, suggesting that they may have effects at the cellular level .
Action Environment
It is known that the compound should be stored in a dry room temperature environment .
properties
IUPAC Name |
ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBZHFHLKWUNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510973 | |
| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenylthiazole-2-carboxylate | |
CAS RN |
58333-72-5 | |
| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)









